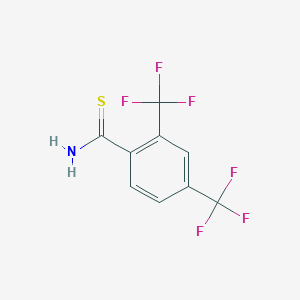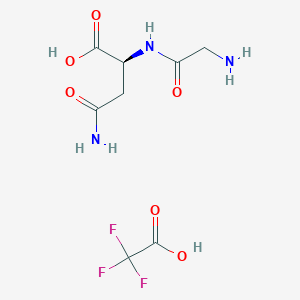![molecular formula C14H12O2 B13343967 4-Hydroxy-3'-methyl[1,1'-biphenyl]-3-carbaldehyde CAS No. 893738-02-8](/img/structure/B13343967.png)
4-Hydroxy-3'-methyl[1,1'-biphenyl]-3-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Hydroxy-3’-methyl[1,1’-biphenyl]-3-carbaldehyde is an organic compound belonging to the biphenyl family. This compound is characterized by the presence of a hydroxyl group at the 4-position, a methyl group at the 3’-position, and an aldehyde group at the 3-position on the biphenyl structure. Biphenyl compounds are known for their diverse applications in various fields, including chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-3’-methyl[1,1’-biphenyl]-3-carbaldehyde can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of 4-hydroxybiphenyl with 3-methylbenzoyl chloride, followed by oxidation to introduce the aldehyde group. The reaction conditions typically involve the use of a Lewis acid catalyst such as aluminum chloride (AlCl3) and an inert solvent like dichloromethane.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain high-purity 4-Hydroxy-3’-methyl[1,1’-biphenyl]-3-carbaldehyde.
化学反応の分析
Types of Reactions: 4-Hydroxy-3’-methyl[1,1’-biphenyl]-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can undergo nucleophilic substitution reactions, such as esterification with acyl chlorides to form esters.
Common Reagents and Conditions:
Oxidation: KMnO4 in an aqueous medium or CrO3 in acetic acid.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: Acyl chlorides in the presence of a base like pyridine.
Major Products:
Oxidation: 4-Hydroxy-3’-methyl[1,1’-biphenyl]-3-carboxylic acid.
Reduction: 4-Hydroxy-3’-methyl[1,1’-biphenyl]-3-methanol.
Substitution: 4-Acetoxy-3’-methyl[1,1’-biphenyl]-3-carbaldehyde.
科学的研究の応用
4-Hydroxy-3’-methyl[1,1’-biphenyl]-3-carbaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating diseases like cancer and bacterial infections.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 4-Hydroxy-3’-methyl[1,1’-biphenyl]-3-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or proteins, leading to the disruption of cellular processes. The compound’s hydroxyl and aldehyde groups play a crucial role in its reactivity and binding affinity to target molecules.
類似化合物との比較
4-Hydroxybiphenyl: Lacks the methyl and aldehyde groups, making it less reactive in certain chemical reactions.
3-Methylbiphenyl: Lacks the hydroxyl and aldehyde groups, limiting its biological activity.
4-Hydroxy-3-methylbenzaldehyde: Contains a single aromatic ring, making it structurally simpler and less versatile.
特性
CAS番号 |
893738-02-8 |
|---|---|
分子式 |
C14H12O2 |
分子量 |
212.24 g/mol |
IUPAC名 |
2-hydroxy-5-(3-methylphenyl)benzaldehyde |
InChI |
InChI=1S/C14H12O2/c1-10-3-2-4-11(7-10)12-5-6-14(16)13(8-12)9-15/h2-9,16H,1H3 |
InChIキー |
QSMVMIFVLACLJD-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC=C1)C2=CC(=C(C=C2)O)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


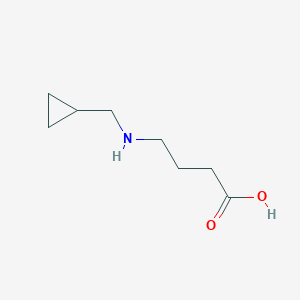
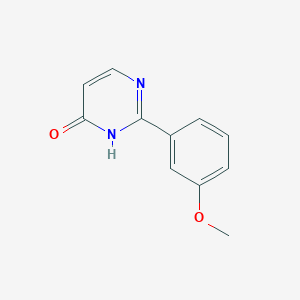
![tert-Butyl 8-oxo-7-azabicyclo[4.2.0]octane-7-carboxylate](/img/structure/B13343913.png)

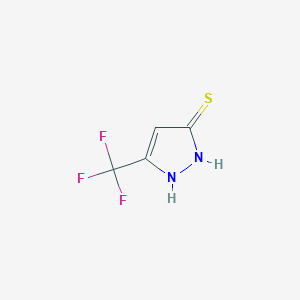
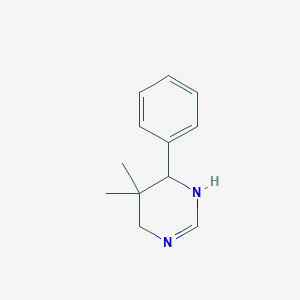

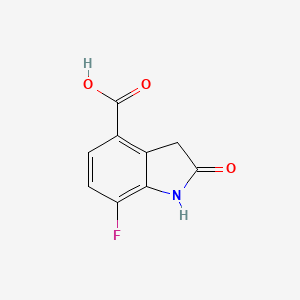
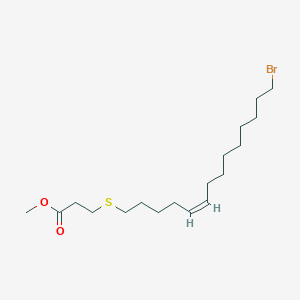
![N-Methyl-2-(pyrrolo[2,1-f][1,2,4]triazin-6-yl)ethan-1-amine](/img/structure/B13343955.png)
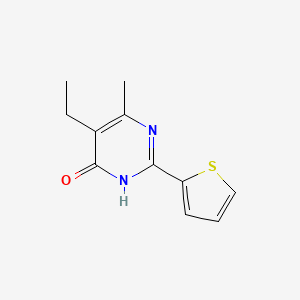
![(R)-(2'-(Benzyloxy)-[1,1'-binaphthalen]-2-yl)diphenylphosphine](/img/structure/B13343962.png)
